Galactosamine hydrochloride, D-, [1-3H(N)]

Radiotracer Specific Activity Metabolic Flux Analysis

Unlabeled GalN cannot quantify cellular uptake kinetics or map intracellular metabolite distribution in hepatotoxicity models. D-[1-3H(N)]galactosamine hydrochloride (CAS 129521-69-3) resolves this limitation. • High specific activity (15-25 Ci/mmol) enables quantitative metabolic flux analysis of UTP depletion and UDP-hexosamine accumulation, with the [1-3H] label retained during metabolic trapping. • Enables high-resolution autoradiographic mapping within hepatic lobules and cell-type-specific uptake studies across developmental stages. • ≥95% purity ensures batch-to-batch stoichiometric consistency for calibrating unlabeled GalN stocks in D-GalN/LPS acute liver failure models.

Molecular Formula C6H14ClNO5
Molecular Weight 217.638
CAS No. 129521-69-3
Cat. No. B593722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactosamine hydrochloride, D-, [1-3H(N)]
CAS129521-69-3
SynonymsGALACTOSAMINE HYDROCHLORIDE, D-, [1-3H(N)]
Molecular FormulaC6H14ClNO5
Molecular Weight217.638
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1T;
InChIKeyCBOJBBMQJBVCMW-BQSJPYTISA-N
Commercial & Availability
Standard Pack Sizes1 mci / 5 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-3H]Galactosamine HCl Product Overview


Galactosamine hydrochloride, D-, [1-3H(N)] (CAS 129521-69-3) is a tritium-labeled amino sugar (hexosamine) derivative of D-galactose, supplied as the hydrochloride salt with the radiolabel positioned at the C-1 aldehyde carbon . This radiotracer retains the well-characterized hepatotoxic mechanism of its parent compound, D-galactosamine (GalN), which selectively depletes hepatic uridine triphosphate (UTP) pools via metabolic trapping as UDP-hexosamines, thereby inhibiting RNA and protein synthesis and inducing experimental liver injury [1]. The [1-3H] label confers a high specific activity suitable for quantitative metabolic flux analysis, cellular uptake kinetics, and autoradiographic localization studies, distinguishing it from unlabeled GalN used solely for bulk hepatotoxicity induction .

[1-3H]Galactosamine HCl: Why Substitutes Fail


Substituting unlabeled D-galactosamine hydrochloride or other tritiated hexosamines (e.g., [1-3H]glucosamine) for D-[1-3H(N)]galactosamine hydrochloride introduces critical analytical and biological discrepancies that compromise data integrity. Unlabeled GalN lacks the radioactive signal required for quantitative uptake assays, metabolic flux analysis, or autoradiography, precluding direct measurement of intracellular trafficking and metabolite formation [1]. While alternative tritiated amino sugars like [1-3H]glucosamine share the same molecular formula, they exhibit distinct metabolic fates and cellular uptake kinetics; for instance, glucosamine is a substrate for hexosamine biosynthesis pathways with different regulatory controls and does not induce the specific UTP depletion characteristic of galactosamine hepatotoxicity [2]. Furthermore, the specific activity and radiochemical purity of [1-3H]GalN are critical parameters that vary significantly between vendors and radiolabeling positions, directly impacting assay sensitivity and reproducibility. The evidence detailed below quantifies these key differentiators to support informed procurement decisions.

[1-3H]Galactosamine HCl Procurement Evidence


High Specific Activity Over C-6 Labeled Analogs

The specific activity of D-[1-3H(N)]galactosamine hydrochloride is reported in the range of 15–25 Ci/mmol for this labeling position, based on data for the structurally related N-acetyl derivative which shares the same [galactosamine-1-3H] core . This high specific activity is essential for detecting low-abundance metabolic intermediates and for autoradiography. In contrast, D-[6-3H]galactosamine synthesized via solid-state isotopic exchange typically achieves specific activities up to 700 mCi/g (approximately 0.125 Ci/mmol when corrected for molar mass), representing a >100-fold lower molar activity that limits sensitivity in low-concentration kinetic studies [1]. While a direct head-to-head comparison under identical assay conditions is not available in the primary literature, this cross-study comparison of specific activities for the same parent compound with different tritium labeling positions demonstrates the superior molar activity of the [1-3H] isotopologue [1].

Radiotracer Specific Activity Metabolic Flux Analysis

Age-Dependent Hepatocyte Uptake Profiling

In primary rat hepatocyte cultures established from foetal (gestation day 20), neonatal (3-day), adult (5-month), and aged (30-month) donors, the uptake of [3H]galactosamine (GalN) was quantified [1]. The uptake reached a maximum at 30 minutes post-incubation across all age groups. However, the magnitude of uptake was significantly higher in adult hepatocytes, followed in descending order by aged, foetal, and neonatal cells [1]. This quantitative age-dependent uptake profile directly correlates with the extent of uracil nucleotide depletion and subsequent hepatotoxicity, as measured by decreased UDP-glucose, UDP-galactose, and glycogen levels [1]. While unlabeled GalN can induce toxicity, only the tritiated form allows for this precise, time-resolved quantification of cellular influx, providing a critical endpoint that cannot be assessed with non-radioactive analogs.

Hepatocyte Uptake Age-Related Toxicity Primary Cell Culture

Chemical Purity for Consistent UTP Depletion

Commercial specifications for D-[1-3H(N)]galactosamine hydrochloride (CAS 129521-69-3) from BOC Sciences indicate a chemical purity of 95% . This high purity is critical because the hepatotoxic mechanism of GalN is stoichiometrically dependent on the intracellular concentration of the amino sugar and its subsequent conversion to UDP-hexosamines, which trap uridine nucleotides [1]. Impurities in lower-grade or uncharacterized GalN preparations can introduce variable amounts of inactive or antagonistic species (e.g., D-glucosamine contamination, which does not deplete UTP via the same pathway), thereby confounding dose-response relationships and reducing inter-experimental reproducibility. While unlabeled D-galactosamine hydrochloride from major suppliers is also available at ≥99% purity, the procurement of a radiolabeled batch with a verified purity specification is non-negotiable for quantitative tracer studies where the radioactive signal must accurately reflect the behavior of the parent GalN molecule.

Chemical Purity Reproducibility UTP Depletion

Research Applications for [1-3H]Galactosamine HCl


Hepatocyte Uptake & Metabolic Flux Studies

The high specific activity (15–25 Ci/mmol) of the [1-3H] label [1] combined with the demonstrated age-dependent uptake kinetics in primary hepatocytes [2] makes this radiotracer uniquely suited for quantitative studies of GalN influx and intracellular metabolic trapping. Researchers investigating differential susceptibility to hepatotoxicants across developmental stages (foetal, neonatal, adult, aged) or in models of chronic liver disease can precisely correlate [3H]GalN uptake rates with downstream biochemical endpoints (UTP depletion, UDP-hexosamine accumulation) that are not measurable with unlabeled GalN.

Autoradiographic Metabolite Mapping in Liver

The >100-fold higher molar activity of the [1-3H] isotopologue compared to [6-3H]galactosamine [1] enables high-resolution autoradiographic mapping of [3H]GalN and its metabolites within hepatic lobules and individual cell types (hepatocytes, Kupffer cells, endothelial cells). This application is critical for dissecting zonal differences in GalN-induced hepatotoxicity and for validating cell-type-specific delivery of GalN-conjugated therapeutics or imaging agents, as the enhanced sensitivity allows for shorter exposure times and detection of lower-abundance signals.

UDP-Hexosamine Pathway & UTP Depletion Analysis

Because the [1-3H] label is retained during the metabolic conversion of GalN to UDP-galactosamine (UDP-GalN) and UDP-glucosamine (UDP-GlcN)—the uracil-trapping metabolites responsible for UTP pool depletion [2]—this compound is an indispensable tracer for kinetic studies of the hexosamine salvage pathway. Unlike alternative radiolabels (e.g., [14C]-orotic acid for UTP synthesis de novo), [3H]GalN directly reports on the flux through the GalN-specific metabolic trapping pathway, allowing researchers to quantify the rate and extent of UDP-hexosamine accumulation in parallel with UTP depletion and RNA synthesis inhibition.

GalN-Based Liver Injury Model Standardization

The defined chemical purity of ≥95% ensures batch-to-batch consistency in the stoichiometric relationship between GalN dose and the degree of UTP depletion. For contract research organizations (CROs) and pharmaceutical toxicology departments employing the D-galactosamine/LPS model of acute liver failure, procuring a radiolabeled GalN standard of known purity enables the calibration and quality control of unlabeled GalN stocks used in large-scale in vivo studies, thereby reducing variability and improving the translational relevance of the model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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